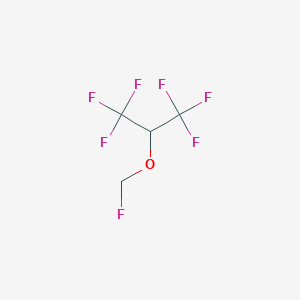

Sevoflurane

Cat. No. B116992

Key on ui cas rn:

28523-86-6

M. Wt: 200.05 g/mol

InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05886239

Procedure details

In an efficient fume hood, liquid hydrogen fluoride (85.1 g, 4.25 mol) was transferred into a 1 liter Teflon® reaction vessel chilled in a dry ice/acetone cold bath. The vessel was fitted with a dry ice condenser, thermocouple, and addition funnel and a portion of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (80.1 g) was added. A solution of diisopropylethylamine (249.0 g, 1.93 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (271.0 g) was slowly added while maintaining the internal temperature in the range of -5°to 10° C. After completing the addition, the mixture was transferred to a 2 liter glass boiling flask and the Teflon® vessel was rinsed out with a solution of diisopropylethylamine (307.0 g, 2.38 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (180.0 g) which was also transferred to the glass flask. An additional 850 g of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether was added to the reaction flask to bring the total to 1381.1 g (6.38 mol). This mixture was heated at reflux for 16 hours. After cooling to ambient temperature, water (700 mL) was added to the reaction mixture and, after vigorous shaking, the resultant layers were separated. The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water). The organic layer (1259.7 g) was analyzed by NMR and gas chromatography and was shown to consist of 63.6% fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) and 35.4% recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, giving a 95% yield of sevoflurane based on starting material consumed.

Quantity

850 g

Type

reactant

Reaction Step One

Quantity

80.1 g

Type

reactant

Reaction Step Two

[Compound]

Name

Teflon

Quantity

1 L

Type

reactant

Reaction Step Three

Quantity

271 g

Type

reactant

Reaction Step Four

[Compound]

Name

glass

Quantity

2 L

Type

reactant

Reaction Step Five

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

180 g

Type

reactant

Reaction Step Six

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[FH:1].C(N(C(C)C)CC)(C)C.O.[F:12][C:13]([F:23])([F:22])[CH:14]([O:19][CH2:20]Cl)[C:15]([F:18])([F:17])[F:16]>>[CH2:20]([F:1])[O:19][CH:14]([C:15]([F:18])([F:17])[F:16])[C:13]([F:23])([F:22])[F:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

850 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(F)(F)F)OCCl)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

80.1 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(F)(F)F)OCCl)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

85.1 g

|

|

Type

|

reactant

|

|

Smiles

|

F

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

249 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

271 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(F)(F)F)OCCl)(F)F

|

Step Five

[Compound]

|

Name

|

glass

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

307 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(F)(F)F)OCCl)(F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled in a dry ice/acetone cold bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was fitted with a dry ice condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermocouple, and addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after vigorous shaking, the resultant layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OC(C(F)(F)F)C(F)(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |